molecular formula C12H7ClO3S B1302676 Dibenzo[b,d]furan-2-sulfonyl chloride CAS No. 23602-98-4

Dibenzo[b,d]furan-2-sulfonyl chloride

Cat. No.: B1302676
CAS No.: 23602-98-4
M. Wt: 266.7 g/mol
InChI Key: ULCKEERECJMLHP-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-2-sulfonyl chloride is a chemical compound with the CAS Number: 23602-98-4 . It has a molecular weight of 266.7 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7ClO3S/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 420.5°C at 760 mmHg . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antimycobacterial Agents

Dibenzo[b,d]furan-2-sulfonyl chloride derivatives have been studied for their potential in treating bacterial infections. Specifically, novel dibenzo[b,d]furan-1,2,3-triazole conjugates have shown promising results as potent inhibitors of Mycobacterium tuberculosis. These conjugates were synthesized using a process called click chemistry and demonstrated significant antimycobacterial activity, with some compounds exhibiting low cytotoxicity and high selectivity indices against human cancer cell lines (Yempala et al., 2014).

Organic Electronics

Dibenzo[b,d]furan derivatives have been utilized in the field of organic electronics. A study introduced dibenzo[b,d]furan units in organic thin film transistors (OTFTs), highlighting their excellent carrier transport ability, thermal stability, and fine film-forming properties. The research demonstrated that these derivatives could significantly enhance the performance of OTFT devices (Zhao et al., 2017).

Organic Light-Emitting Diodes

Research in organic light-emitting diodes (OLEDs) has also benefited from dibenzo[b,d]furan derivatives. These compounds have been used to create novel hole-blocking materials for blue phosphorescent OLEDs, offering high thermal stability and energy efficiency. The unique properties of these materials contributed to improved performance and efficiency in OLEDs (Hong et al., 2020).

Photophysical Properties

Dibenzo[b,d]furan derivatives have been explored for their photophysical properties. For instance, research on a dibenzofuran-based material revealed dual-emissive afterglow properties. This material exhibited unique emission color changes during the afterglow decay process, which is crucial for applications in light-emitting compounds and organic photonics (Chen et al., 2019).

Antitumor Activity

The application of this compound derivatives in cancer research has also been noted. Novel dibenzo[b,d]furan-1H-1,2,4-triazole derivatives were synthesized and showed significant in vitro cytotoxic activity against various tumor cell lines. This research demonstrates the potential of these derivatives as antitumor agents (Chen et al., 2016).

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for Dibenzo[b,d]furan-2-sulfonyl chloride are not mentioned in the search results, related compounds have been used in the development of high-efficiency and long-lived blue phosphorescent organic light-emitting diodes . This suggests potential applications in the field of optoelectronics.

Properties

IUPAC Name

dibenzofuran-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO3S/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCKEERECJMLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374137
Record name dibenzo[b,d]furan-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23602-98-4
Record name dibenzo[b,d]furan-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Dibenzofuransulfonic acid (12.8 mmol) was heated at 70° C. with phosphorus oxychloride (1.30 ml, 14.0 mol) for 2 h. Excess phosphorus oxychloride was removed under reduced pressure. The residue was decomposed with ice water and extracted with ethyl acetate. The extract was washed with 5% sodium bicarbonate solution, dried over anhydrous magnesium sulfate and concentrated to yield 2.9 g crude 2-dibenzofuransulfonyl chloride.
Quantity
12.8 mmol
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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